An In-depth Technical Guide to o-Tolunitrile (CAS 529-19-1): Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to o-Tolunitrile (CAS 529-19-1): Properties, Synthesis, and Applications in Drug Development
Introduction
o-Tolunitrile, systematically known as 2-methylbenzonitrile (CAS 529-19-1), is a pivotal aromatic nitrile that serves as a fundamental building block in modern organic and medicinal chemistry.[1][2] Characterized by a nitrile group (-C≡N) ortho to a methyl group on a benzene ring, its specific structural arrangement dictates a unique reactivity profile that is highly valued by researchers and drug development professionals.[3] This compound is not merely a chemical intermediate; it is an enabler of molecular complexity, providing a gateway to a diverse range of functional groups and heterocyclic systems essential for the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4]
This guide offers a comprehensive technical overview of o-tolunitrile, moving beyond simple data recitation to explain the causality behind its properties and applications. We will delve into its physicochemical characteristics, industrial synthesis and laboratory purification, core reactivity, and critical role in the pharmaceutical landscape, all while emphasizing the safety and handling protocols necessary for its responsible use.
Core Physicochemical & Structural Properties
o-Tolunitrile is a colorless to slightly yellow or light blue liquid with a distinct aromatic, almond-like odor.[1][3][5] Its physical state at standard conditions is a direct consequence of its molecular structure and intermolecular forces. The polarity of the nitrile group combined with the nonpolar aromatic ring results in a moderate overall polarity, influencing its solubility and thermal properties.[1][3]
Table 1: Key Physicochemical Properties of o-Tolunitrile
| Property | Value | Source(s) |
| CAS Number | 529-19-1 | [6] |
| Molecular Formula | C₈H₇N | [6][7] |
| Molecular Weight | 117.15 g/mol | [6] |
| Appearance | Colorless to slightly yellow liquid | [1][3][8] |
| Density | 0.989 g/mL at 25 °C | [7][9] |
| Melting Point | -13 °C (7.7°F) | [7][10][11] |
| Boiling Point | 205 °C (401°F) | [7][10] |
| Flash Point | 82 °C (179.6 - 184°F) - Closed Cup | [10] |
| Refractive Index (n20/D) | 1.5279 | [7][9] |
| Water Solubility | <0.1 g/100 mL (Slightly soluble) | [1][7][10] |
| Solubility in Organic Solvents | Highly soluble in ethanol, ether, acetone | [1][3] |
The structural data for o-Tolunitrile is well-established through various spectroscopic methods. Its identity and purity are routinely confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[12]
Caption: Chemical structure of o-Tolunitrile (2-methylbenzonitrile).
Synthesis and Purification
Industrial Synthesis Pathway
The predominant industrial synthesis of o-tolunitrile is a multi-step process commencing with toluene, a readily available and cost-effective starting material. The choice of this pathway is dictated by reaction efficiency and atom economy.
Workflow: Industrial Synthesis of o-Tolunitrile
-
Nitration of Toluene : Toluene undergoes electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. The methyl group is an activating, ortho-para director, leading to a mixture of o-nitrotoluene and p-nitrotoluene.[1][3] The separation of these isomers is a critical control point.
-
Reduction : The isolated o-nitrotoluene is reduced to o-toluidine (2-methylaniline).
-
Diazotization : o-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a temperature-sensitive step, crucial for preventing decomposition.
-
Sandmeyer Reaction : The diazonium salt is subsequently reacted with a copper(I) cyanide solution, which displaces the diazo group with a nitrile group to yield o-tolunitrile. This classic named reaction is highly reliable for introducing the cyano functionality onto an aromatic ring.
Caption: A logical workflow for the safe handling of o-Tolunitrile.
Conclusion
o-Tolunitrile (CAS 529-19-1) is far more than a simple aromatic compound; it is a versatile and indispensable tool in the arsenal of chemists engaged in research and drug development. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, the rich reactivity of its nitrile group provide a reliable foundation for constructing complex molecular architectures. A thorough understanding of its synthetic utility, coupled with a rigorous adherence to safety protocols, empowers scientists to leverage this key intermediate to its full potential, driving innovation in pharmaceuticals and beyond.
References
- Comprehensive Overview of o-Tolunitrile CAS 529-19-1: Properties, Synthesis, and Industrial Applic
- o-Tolunitrile | 529-19-1. (2025). ChemicalBook.
- The Significance of o-Tolunitrile in Pharmaceutical Synthesis. (2025). PharmaCompass.
- 2-Methylbenzonitrile 529-19-1 wiki. (n.d.). Guidechem.
- o-Tolunitrile. (2024). ChemBK.
- 2-Methyl Benzonitrile for Synthesis (O-Tolunitrile) | 529-19-1. (n.d.). CDH Fine Chemical.
- o-Tolunitrile = 97.0 GC 529-19-1. (n.d.). Sigma-Aldrich.
- O-TOLUNITRILE. (n.d.). CAMEO Chemicals - NOAA.
- The Chemistry Behind o-Tolunitrile (CAS 529-19-1): Properties & Synthesis. (n.d.).
- O-TOLUNITRILE. (n.d.). SD Fine-Chem Limited.
- SAFETY DATA SHEET - o-Tolunitrile. (2024). Sigma-Aldrich.
- o-Tolunitrile CAS#: 529-19-1. (n.d.). ChemicalBook.
- O-Tolunitrile Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025. (n.d.). QYResearch.
- SAFETY DATA SHEET - o-Tolunitrile. (n.d.). Pfaltz & Bauer.
- SAFETY DATA SHEET - o-Tolunitrile. (2016). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - o-Tolunitrile. (2025). Thermo Fisher Scientific.
- CAS 529-19-1: 2-Methylbenzonitrile. (n.d.). CymitQuimica.
- 529-19-1, 2-Methylbenzonitrile Formula. (n.d.). ECHEMI.
- o-Tolunitrile | CAS 529-19-1. (n.d.). Santa Cruz Biotechnology.
- 2-methylbenzonitrile - CAS - 529-19-1. (n.d.). Axios Research.
- o-Tolunitrile(529-19-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - o-Tolunitrile. (2025). Fisher Scientific.
- o-Tolunitrile 529-19-1. (n.d.). TCI Deutschland GmbH.
- 529-19-1 o-Tolunitrile. (n.d.). AK Scientific, Inc..
- β-NAPHTHALDEHYDE. (n.d.). Organic Syntheses.
- Predicting modes of toxic action from chemical structure: Acute toxicity in the fathead minnow (Pimephales promelas). (n.d.). SciSpace.
- The Essential Role of o-Tolunitrile in Modern Chemical Manufacturing. (2025). NINGBO INNO PHARMCHEM CO., LTD..
- o-Tolunitrile CAS 529-19-1. (n.d.). Haihang Industry Co., Ltd..
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS-529-19-1, 2-Methyl Benzonitrile for Synthesis (O-Tolunitrile) Manufacturers, Suppliers & Exporters in India | 153775 [cdhfinechemical.com]
- 7. chembk.com [chembk.com]
- 8. o-Tolunitrile | 529-19-1 [chemicalbook.com]
- 9. o-Tolunitrile CAS#: 529-19-1 [m.chemicalbook.com]
- 10. O-TOLUNITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 529-19-1 o-Tolunitrile AKSci J99221 [aksci.com]
- 12. o-Tolunitrile(529-19-1) 1H NMR spectrum [chemicalbook.com]
